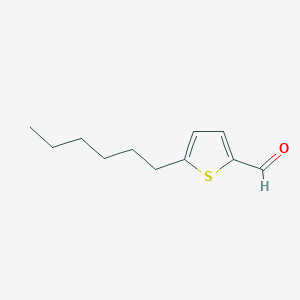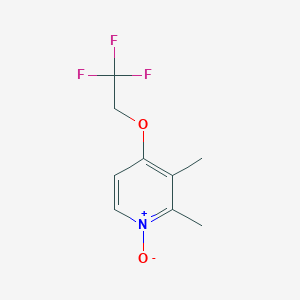
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
説明
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, also known as “DMPO”, is an organofluorine compound that is used in a variety of scientific research applications. It is a relatively new compound, and is used in a wide range of studies, from biochemistry to pharmacology. DMPO is a versatile compound, with a wide range of applications in the lab.
作用機序
Target of Action
It is noted that this compound is a useful intermediate in the synthesis of the proton pump inhibitor lansoprazole . Proton pump inhibitors (PPIs) like lansoprazole primarily target the H+/K+ ATPase enzyme system, also known as the gastric proton pump, which is found on the secretory surface of parietal cells and is responsible for the final step of gastric acid production.
生化学分析
Biochemical Properties
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. This compound interacts with various enzymes and proteins during its synthesis pathway. For instance, it is involved in the production of lansoprazole, where it acts as a precursor . The interactions of this compound with enzymes are crucial for the formation of the final pharmaceutical product.
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as an intermediate in drug synthesis. While specific cellular effects of this compound are not extensively documented, its involvement in the synthesis of lansoprazole suggests that it may influence cell signaling pathways and gene expression indirectly through its final product . Lansoprazole, the end product, is known to affect gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in stomach parietal cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes involved in the synthesis of lansoprazole. The compound’s trifluoroethoxy group is a key functional group that participates in binding interactions with these enzymes, facilitating the conversion of the intermediate to the final product . This process involves enzyme-mediated reactions that lead to the formation of lansoprazole, which then exerts its pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound’s stability is crucial for its effective use as an intermediate in drug synthesis. Over time, any degradation of the compound could impact the yield and purity of the final product . Long-term studies on the compound’s stability and its effects on cellular function are essential for optimizing its use in pharmaceutical applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. As an intermediate in drug synthesis, its dosage effects are likely studied in the context of the final pharmaceutical product, lansoprazole. High doses of lansoprazole have been associated with toxic effects, and similar studies on the intermediate compound would be necessary to determine any threshold or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of lansoprazole. The compound interacts with specific enzymes that catalyze its conversion to the final product . These metabolic pathways are essential for the efficient production of lansoprazole, and any disruptions in these pathways could affect the overall synthesis process.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its role in drug synthesis. The compound must be efficiently transported to the site of enzymatic reactions to facilitate its conversion to lansoprazole . Understanding the transport mechanisms and any binding proteins involved can help optimize the synthesis process.
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interactions with enzymes and other biomolecules involved in drug synthesis. The compound may be directed to specific cellular compartments where these enzymatic reactions occur . Any targeting signals or post-translational modifications that affect its localization can impact its activity and function in the synthesis process.
特性
IUPAC Name |
2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSURXZOJDDQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Q1: What is significant about the synthesis method described in the research?
A1: The research presents a novel approach to synthesizing 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide. The key features of this method are:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
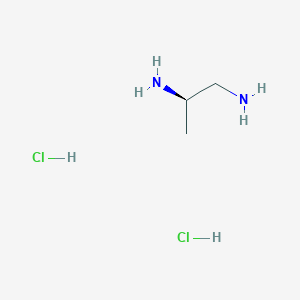
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
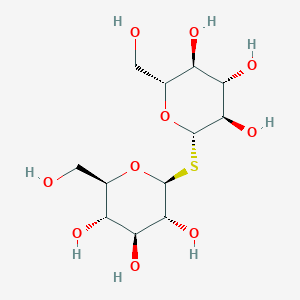
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
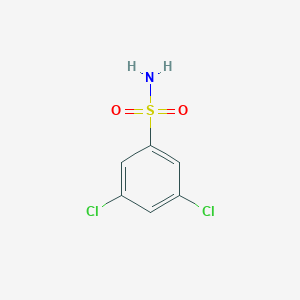







![Isopropanol, [2-14C]](/img/structure/B33646.png)
